molecular formula C15H30N2S2 B13805669 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione CAS No. 6317-22-2

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B13805669
CAS No.: 6317-22-2
M. Wt: 302.5 g/mol
InChI Key: GCKQJSDLNOEUFP-UHFFFAOYSA-N
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Description

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione (C₁₆H₂₈N₂S₂) is a thiadiazine derivative featuring a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes two hexyl substituents at the N-3 and N-5 positions, which confer enhanced lipophilicity and stability compared to simpler analogs. This compound is synthesized via liquid-phase organic synthesis (LPOS) using polyethylene glycol (PEG-5000) as a soluble polymer support, yielding 40–68% purity with HPLC-MS confirmation . Its pharmacological profile includes antiparasitic activity against Trypanosoma cruzi and Trichomonas vaginalis, though cytotoxicity in mammalian cells (HeLa, HT-29) has also been reported .

Properties

CAS No.

6317-22-2

Molecular Formula

C15H30N2S2

Molecular Weight

302.5 g/mol

IUPAC Name

3,5-dihexyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H30N2S2/c1-3-5-7-9-11-16-13-17(15(18)19-14-16)12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

GCKQJSDLNOEUFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CN(C(=S)SC1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of hexylamine with carbon disulfide and formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:

    Formation of Dithiocarbamate: Hexylamine reacts with carbon disulfide to form hexyl dithiocarbamate.

    Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. For instance, its anti-Alzheimer’s activity is attributed to its ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This helps in improving cognitive functions and memory . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Hexyl and phenyl substituents enhance membrane permeability, while hydroxyethyl groups improve aqueous solubility .
  • Synthetic Efficiency : PEG-supported LPOS enables high-purity yields for Dihexyl-THTT but requires alkaline conditions (pH 7.8–8) and formaldehyde .

Table 2: Pharmacological Profiles

Compound Name Biological Activity IC₅₀/EC₅₀ (μM) Toxicity (Mammalian Cells) Reference
3,5-Dihexyl-THTT Antiparasitic (T. cruzi, T. vaginalis) 1.2–3.8 Cytotoxic above 10 μM
3,5-Bis(2-hydroxyethyl)-THTT Anti-inflammatory (NO inhibition) 4.5 Low (IC₅₀ > 50 μM)
3,5-Diphenyl-THTT Anticancer (HeLa cells) <4.0 Moderate (IC₅₀ ~15 μM)
3,5-Diethyl-THTT Antimicrobial (Gram-positive bacteria) 8.2 Not reported
4,6-Bis(4-methoxyphenyl)-THTT Antifungal (C. albicans) 6.7 Low (IC₅₀ > 30 μM)

Mechanistic Insights :

  • Antiparasitic Action : Dihexyl-THTT hydrolyzes in vivo to release isothiocyanates, which inhibit cysteine proteases critical for parasite survival .
  • Anticancer Activity : Diphenyl-THTT induces apoptosis via mitochondrial pathway disruption, with IC₅₀ <4 μM in HeLa cells .
  • Solubility-Activity Trade-off : Hydroxyethyl-THTT’s solubility limits cellular uptake despite strong in vitro anti-inflammatory effects .

Physicochemical Properties

Table 3: Structural and Spectral Data

Compound Name ¹³C NMR (Thiocarbonyl, ppm) Melting Point (°C) logP Reference
3,5-Dihexyl-THTT δ 197.0 (C=S) 154 (decomp.) 5.2
3,5-Bis(2-hydroxyethyl)-THTT δ 193.5 (C=S) 128–130 1.8
3,5-Diphenyl-THTT δ 198.2 (C=S) 162–164 4.1
3,5-Diethyl-THTT δ 195.8 (C=S) 110–112 3.6

Notable Trends:

  • Thermal Stability : Phenyl and hexyl substituents increase melting points due to enhanced van der Waals interactions .
  • logP Correlation : Higher lipophilicity (e.g., Dihexyl-THTT, logP=5.2) correlates with improved antiparasitic potency but greater cytotoxicity .

Biological Activity

3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.

The molecular structure of this compound can be characterized by the following properties:

  • Molecular Formula : C11_{11}H18_{18}N2_2S2_2
  • Molecular Weight : 246.40 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

Anticancer Activity

Research has demonstrated that compounds within the thiadiazine family exhibit significant anticancer properties. In particular, studies have focused on their effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Activity
This compoundHeLa<4Potent
This compoundHT-29Moderate
This compoundA549Moderate

The compound showed an IC50_{50} value of less than 4 µM against the HeLa cervical cancer cell line, indicating strong cytotoxic activity. Other studies have reported moderate activity against colorectal and lung carcinoma cells (HT-29 and A549) .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. The mechanism involves the inhibition of nitric oxide (NO) production:

CompoundIC50_{50} NO Inhibition (µM)Activity
This compound<0.4 - 14.9Potent

The compound exhibited potent inhibition of NO production with IC50_{50} values ranging from less than 0.4 µM to 14.9 µM across various assays .

The biological activities of this compound are believed to stem from its ability to form isothiocyanates and dithiocarbamic acid upon hydrolysis in biological systems. These metabolites are thought to interact with key enzymes involved in cancer progression and inflammation .

Case Studies

Several studies have been conducted to evaluate the efficacy of thiadiazine derivatives:

  • Anticancer Study : A series of synthesized thiadiazine derivatives were tested against multiple cancer cell lines including HeLa and HT-29. The most potent compounds exhibited significant cytotoxicity and were further analyzed for their potential as drug candidates.
  • Anti-inflammatory Study : The anti-inflammatory potential was assessed through in vitro NO inhibition assays. The results indicated that the compound effectively reduced NO levels in activated macrophages.

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